molecular formula C14H22N4O B11797517 1-(4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11797517
M. Wt: 262.35 g/mol
InChI Key: MKPYWRRWBWZKOC-UHFFFAOYSA-N
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Description

1-(4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of a piperazine ring with a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

1-[4-[5-(1-aminoethyl)-4-methylpyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C14H22N4O/c1-10-8-14(16-9-13(10)11(2)15)18-6-4-17(5-7-18)12(3)19/h8-9,11H,4-7,15H2,1-3H3

InChI Key

MKPYWRRWBWZKOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)N)N2CCN(CC2)C(=O)C

Origin of Product

United States

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